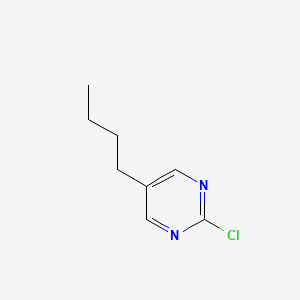

5-Butyl-2-chloropyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Research

The pyrimidine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and chemical research. evitachem.combeilstein-journals.org Its fundamental importance is rooted in its presence in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. evitachem.comchemicalbook.com This biological prevalence has inspired chemists to explore synthetic pyrimidine derivatives, leading to the discovery of a vast array of compounds with diverse pharmacological activities. sigmaaldrich.com

The synthetic versatility of the pyrimidine ring allows for the generation of large libraries of structurally diverse molecules. bldpharm.com Researchers have successfully developed pyrimidine-based compounds with applications as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. sigmaaldrich.com The ability of the pyrimidine core to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. aksci.com Consequently, the pyrimidine motif is a privileged structure in drug discovery, and its derivatives continue to be a major focus of research for developing novel therapeutics. bldpharm.comgoogle.com

Role of Halogenated Pyrimidines as Synthetic Precursors

Halogenated pyrimidines are exceptionally valuable as precursors in organic synthesis. The pyrimidine ring is inherently electron-deficient, and the introduction of halogen atoms further enhances its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgchemicalbook.com Chlorine atoms, in particular, serve as excellent leaving groups that can be displaced by a wide variety of nucleophiles, including amines, alcohols, and thiols. beilstein-journals.org

This reactivity makes chloropyrimidines versatile scaffolds for constructing more complex, functionalized pyrimidine derivatives. The differential reactivity of chlorine atoms at various positions on the pyrimidine ring (e.g., C2, C4, C6) allows for sequential and regioselective substitutions, providing a strategic advantage in multi-step syntheses. chemicalbook.com

Furthermore, chloropyrimidines are key substrates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. nih.govlookchem.com These reactions enable the formation of carbon-carbon bonds, allowing for the attachment of aryl, heteroaryl, or alkyl groups to the pyrimidine core. nih.gov This capability is crucial for creating the complex molecular architectures often required for biologically active compounds. The commercial availability of a wide range of chloropyrimidines further cements their status as indispensable building blocks in modern chemical research. chemicalbook.com

Structure

3D Structure

Propriétés

IUPAC Name |

5-butyl-2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-2-3-4-7-5-10-8(9)11-6-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYDXQQVCFDVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654159 | |

| Record name | 5-Butyl-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847227-37-6 | |

| Record name | 5-Butyl-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 5 Butyl 2 Chloropyrimidine

The reactivity of 5-Butyl-2-chloropyrimidine is dominated by the chemistry of its chloropyrimidine core. The chlorine atom at the C2 position serves as a good leaving group, facilitating a variety of transformations.

Nucleophilic Substitution Reactions

The primary mechanism for nucleophilic substitution on this compound is the SNAr (Nucleophilic Aromatic Substitution) mechanism. dalalinstitute.comyoutube.com This process typically involves a two-step sequence: the addition of a nucleophile to the electron-deficient pyrimidine (B1678525) ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. dalalinstitute.comyoutube.com The presence of the nitrogen atoms in the pyrimidine ring significantly lowers the energy of the aromatic system, making it susceptible to nucleophilic attack. beilstein-journals.org

In pyrimidine systems with multiple halogen substituents, the regioselectivity of nucleophilic attack is a critical consideration. For instance, in 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, nucleophilic attack by amines preferentially occurs at the C4 position. researchgate.net While this compound has only one chloro substituent, understanding these regioselectivity principles is crucial when designing syntheses with more complex pyrimidine scaffolds. The butyl group at the C5 position is an electron-donating group, which can slightly modulate the reactivity of the C2 position, but the inherent electrophilicity of the C2 and C6 positions in the pyrimidine ring remains the dominant factor for nucleophilic attack.

The reaction of chloropyrimidines with amines is a widely utilized and important transformation in pyrimidine chemistry. thieme-connect.comarkat-usa.org These reactions generally proceed smoothly, often at room temperature or with gentle heating, to yield the corresponding amino-substituted pyrimidines. beilstein-journals.orgthieme-connect.com A variety of amine nucleophiles, including primary and secondary aliphatic and aromatic amines, can be employed. beilstein-journals.orgthieme-connect.com For instance, studies on similar 6-chloropyrimidines have shown that secondary amines like pyrrolidine (B122466) and morpholine (B109124) are highly reactive, while primary aliphatic amines such as butylamine (B146782) react readily, and less nucleophilic aromatic amines like 4-methoxyaniline may require longer reaction times. thieme-connect.com

In the context of related polysubstituted pyrimidines, the reaction of a 5-butyl-2-chloro-4,6-diarylpyrimidine with amines is a key step in the synthesis of biologically active molecules. sci-hub.se Although a direct example for this compound is not detailed in the provided sources, the general reactivity pattern suggests that it would readily react with various amine nucleophiles at the C2 position.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for several such transformations, leveraging the reactivity of the C-Cl bond.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex, is a highly effective method for the derivatization of chloropyrimidines. nih.govuwindsor.ca A notable application is seen in the synthesis of 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, where a key intermediate is formed via a Suzuki-Miyaura coupling. sci-hub.se In this synthesis, a more complex derivative, 2-amino-5-butyl-4-chloro-6-phenylpyrimidine, undergoes coupling with (4-methoxyphenyl)boronic acid. sci-hub.se This demonstrates the feasibility of the Suzuki-Miyaura reaction on a this compound scaffold. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate in a suitable solvent system. sci-hub.se

Table 1: Example of a Suzuki-Miyaura Coupling with a this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |

|---|

This table is based on the reaction of a derivative of this compound as described in the cited literature.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. rsc.org This reaction is known for its high functional group tolerance and chemoselectivity. organic-chemistry.orgsci-hub.se While specific examples of Negishi coupling with this compound are not prevalent in the searched literature, the general methodology has been successfully applied to a variety of 5-substituted 2-chloropyridines. organic-chemistry.org In these cases, a palladium complex with a bulky phosphine (B1218219) ligand, such as tri-tert-butylphosphane (tBu₃P), was found to be effective. organic-chemistry.org Given the similarity between chloropyridines and chloropyrimidines as substrates in cross-coupling reactions, it is anticipated that this compound would be a viable substrate for Negishi coupling under optimized conditions.

Other cross-coupling reactions, such as the Hiyama and Kumada couplings, also represent potential pathways for the functionalization of this compound.

The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner, typically with a nickel or palladium catalyst. ambeed.com This method is particularly effective for the coupling of aryl chlorides. uwindsor.ca Although a commercial supplier lists Kumada cross-coupling as a possible reaction for this compound, no primary literature sources were found to substantiate this with experimental data. ambeed.com The general principles of Kumada coupling suggest its potential applicability, especially given its success with other heteroaryl chlorides. uwindsor.ca

Functional Group Interconversions

Functional group interconversions are fundamental in synthetic chemistry, allowing for the strategic modification of a core molecular scaffold. For this compound, these transformations primarily involve reactions at the C-2 position, targeting the reactive chloro substituent, and modifications of the butyl group.

Reductive Dehalogenation Strategies

Reductive dehalogenation, or hydrodehalogenation, is a key transformation that replaces a halogen atom with a hydrogen atom. thieme-connect.de This process is significant for removing the reactive chloro group from this compound to yield 5-butylpyrimidine. Various methods have been developed for this purpose, with metal-catalyzed hydrogenation being a prominent approach. researchgate.net

Palladium on charcoal (Pd/C) is a widely used catalyst for the hydrodehalogenation of aryl chlorides. thieme-connect.de The reaction is typically performed under a hydrogen atmosphere. The efficiency of these reactions can be enhanced by the addition of a base, such as triethylamine (B128534) or sodium bicarbonate (NaHCO₃), which serves to neutralize the hydrogen chloride (HCl) formed during the reaction. thieme-connect.deresearchgate.net Studies on 2,4-dichloropyrimidines have demonstrated that regioselective dechlorination can be achieved, highlighting the fine control possible with these methods. researchgate.net Another approach involves the use of indium metal in ionic liquids, which provides an alternative, environmentally conscious method for dehalogenation. researchgate.net The general reactivity order for reductive dehalogenation is I > Br > Cl > F, making the cleavage of the C-Cl bond in this compound feasible under appropriate conditions. researchgate.net

| Reaction Type | Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | MeOH, rt, with Et₃N | 5-Butylpyrimidine | thieme-connect.de |

| Regioselective Dechlorination | Pd(OAc)₂, PPh₃, NaHCO₃ | DMF, 80 °C | 5-Butylpyrimidine | researchgate.net |

| Indium-Mediated Dehalogenation | In metal | Ionic Liquid (e.g., [bmim]Br), 95 °C | 5-Butylpyrimidine | researchgate.net |

Derivatization of Pyrimidine Ring Substituents

The chloro group at the C-2 position of this compound is a versatile handle for introducing a wide array of functional groups through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, particularly at the 2- and 4-positions, facilitates the displacement of the chloride leaving group by various nucleophiles. scispace.com

Common transformations include amination, where the chloro group is replaced by primary or secondary amines to form 2-amino-5-butylpyrimidines. arkat-usa.org This reaction is fundamental in medicinal chemistry for the synthesis of biologically active molecules. encyclopedia.pub Similarly, reaction with alkoxides or phenoxides can be used to introduce ether linkages.

Beyond classical SNAr, modern cross-coupling reactions provide powerful tools for derivatization. For instance, Suzuki coupling, which involves the reaction of the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst, allows for the formation of a new carbon-carbon bond at the C-2 position. encyclopedia.pub This enables the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity achievable from the this compound starting material.

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Amination (SNAr) | R¹R²NH (e.g., primary/secondary amines) | 2-Amino-5-butylpyrimidine derivatives | arkat-usa.org |

| Alkoxylation (SNAr) | R-OH, Base (e.g., NaH) | 2-Alkoxy-5-butylpyrimidine derivatives | mdpi.com |

| Thiolation (SNAr) | R-SH, Base | 2-(Alkylthio)-5-butylpyrimidine derivatives | mdpi.com |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl/Alkyl-5-butylpyrimidine derivatives | encyclopedia.pub |

Mechanistic Studies of Reactivity

Understanding the reaction mechanisms is crucial for predicting product outcomes and optimizing reaction conditions. The reactivity of this compound is governed by complex interplay of reaction pathways and the influence of its substituents.

Investigation of Reaction Pathways (e.g., SN(ANRORC))

While many substitutions on chloropyrimidines proceed via a standard nucleophilic aromatic substitution (SNAr) mechanism, certain conditions and nucleophiles can favor an alternative pathway known as the SN(ANRORC) mechanism. wikipedia.org This acronym stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org

This mechanism is particularly prevalent in reactions with strong, unhindered nucleophiles like sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia. wikipedia.orgknu.ua For this compound, the SN(ANRORC) pathway would proceed as follows:

Addition of the Nucleophile: The amide ion attacks the C-6 position of the pyrimidine ring. While addition at the halogen-bearing C-2 is the first step in some SN(ANRORC) reactions, attack at C-4 or C-6 is also common. knu.ua

Ring Opening: The initial adduct undergoes cleavage of a C-N bond in the pyrimidine ring, leading to an open-chain intermediate. researchgate.net

Ring Closure: The open-chain species then cyclizes, with the nucleophile's nitrogen atom becoming part of the new heterocyclic ring, and subsequently eliminates HCl to re-aromatize, yielding the final substituted pyrimidine product. wikipedia.org

A key feature of the SN(ANRORC) mechanism is that it results in a "ring transformation," where one of the original ring nitrogen atoms is displaced by the nitrogen from the nucleophile. knu.ua This has been confirmed through isotopic labeling studies on related pyrimidine systems. wikipedia.orgresearchgate.net This pathway competes with direct SNAr at the C-2 position and can sometimes lead to rearranged products (cine-substitution), although this is more common for 5-halopyrimidines. researchgate.net

Influence of Steric and Electronic Factors

The reactivity of this compound is dictated by a combination of steric and electronic effects imparted by its substituents and the inherent nature of the pyrimidine ring.

Electronic Factors: The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. scispace.com This electron deficiency is most pronounced at the C-2, C-4, and C-6 positions, making them susceptible to nucleophilic attack. The chlorine atom at C-2 further activates this position through its inductive electron-withdrawing effect and serves as a good leaving group. Conversely, the butyl group at the C-5 position is a weak electron-donating group through induction, which slightly increases the electron density of the ring compared to an unsubstituted pyrimidine. However, the dominant electronic effect remains the activation of the C-2 position towards nucleophilic substitution.

Applications in Advanced Organic Synthesis

Role as Key Building Blocks in Pharmaceutical Synthesis

The pyrimidine (B1678525) nucleus is a common feature in a multitude of approved drugs and clinical candidates. 5-Butyl-2-chloropyrimidine serves as a crucial starting material in the synthesis of complex pharmaceutical agents, leveraging its reactivity to construct molecules with desired therapeutic effects.

As a versatile intermediate, this compound is instrumental in the creation of libraries of novel compounds for biological screening. vulcanchem.com The pyrimidine core is a well-established pharmacophore, and modifications using this building block can lead to the discovery of new bioactive molecules with potential applications in treating a range of diseases. The butyl group can enhance the lipophilicity of the final compound, which may improve its ability to cross cell membranes and interact with intracellular targets. vulcanchem.com

Kinase inhibitors represent a significant class of targeted cancer therapies, and pyrimidine derivatives are frequently found at the core of these molecules. acs.orged.ac.ukmdpi.com While direct synthesis of named kinase inhibitors using this compound is not extensively detailed in publicly available research, the analogous compound, 2-amino-4-aryl-5-chloropyrimidine, has been investigated for its potent inhibition of both VEGFR-2 and CDK1, highlighting the potential of this structural motif in kinase inhibitor design. nih.gov The general synthetic utility of chloropyrimidines in this field is well-documented, where the chlorine atom is displaced by various amines to build the final inhibitor structure. acs.org

| Target Class | Role of Pyrimidine Core | Potential Contribution of this compound |

| Kinase Inhibitors | Forms key hydrogen bonds with the kinase hinge region. | Provides a scaffold for attaching various pharmacophoric groups. The butyl group may influence solubility and binding affinity. |

| Receptor Antagonists | Acts as a central scaffold to position substituents for optimal receptor binding. | The butyl group can contribute to the lipophilic interactions within the receptor's binding pocket. |

Application in Agrochemical Synthesis

The pyrimidine ring is also a key component in many agrochemicals, including herbicides and insecticides. The ability to functionalize the pyrimidine core allows for the fine-tuning of biological activity against specific pests and weeds.

Material Science Applications

The unique electronic and structural properties of the pyrimidine ring have led to its incorporation into advanced materials. These applications often leverage the ability of the heterocyclic core to participate in pi-stacking interactions and to be functionalized to tune the material's properties. Although direct applications of this compound in material science are not prominently reported, the use of analogous compounds like 5-bromo-2-chloropyridine (B1630664) in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs) points to the potential of this class of compounds. nbinno.com The butyl group in this compound could be utilized to enhance the solubility and processability of polymeric or molecular materials, which is a critical factor in the fabrication of electronic devices.

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is a key analytical tool for identifying the functional groups and structural features of a molecule. The techniques of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy provide complementary information about the vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of infrared intensity versus wavenumber. Specific functional groups absorb at characteristic frequencies, allowing for the identification of these groups within the molecule. For 5-Butyl-2-chloropyrimidine, characteristic peaks would be expected for the C-H stretching of the butyl group, C=N and C=C stretching of the pyrimidine (B1678525) ring, and the C-Cl stretching vibration.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2950-2850 | C-H stretch | Butyl group (CH₃ and CH₂) |

| ~1600-1550 | C=N stretch | Pyrimidine ring |

| ~1500-1400 | C=C stretch | Pyrimidine ring |

| ~1465 | C-H bend | Butyl group (CH₂) |

| ~1380 | C-H bend | Butyl group (CH₃) |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. Raman active modes are often those that are weak or absent in an IR spectrum. For this compound, the symmetric vibrations of the pyrimidine ring and the C-C backbone of the butyl group would be expected to show strong signals in the FT-Raman spectrum.

Predicted FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3000-2850 | C-H stretch | Butyl group |

| ~1600-1550 | Ring stretching | Pyrimidine ring |

| ~1000 | Ring breathing | Pyrimidine ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR and ¹³C NMR are the most common types of NMR used for organic compounds.

Proton NMR (¹H NMR) Analysis

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the pyrimidine ring and the protons of the butyl group.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Protons | Multiplicity | Integration |

|---|---|---|---|

| ~8.5 | 2H | s | Pyrimidine-H |

| ~2.7 | 2H | t | -CH₂- (alpha to ring) |

| ~1.6 | 2H | m | -CH₂- (beta to ring) |

| ~1.4 | 2H | m | -CH₂- (gamma to ring) |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon |

|---|---|

| ~162 | C-Cl (C2) |

| ~157 | Pyrimidine-CH (C4/C6) |

| ~130 | C-Butyl (C5) |

| ~32 | -CH₂- (alpha to ring) |

| ~30 | -CH₂- (beta to ring) |

| ~22 | -CH₂- (gamma to ring) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation. The expected molecular ion peak for this compound would show a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

|---|---|

| 170 | [M]⁺ (with ³⁵Cl) |

| 172 | [M+2]⁺ (with ³⁷Cl) |

| 127 | [M - C₃H₇]⁺ |

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and structural features of a compound. In this method, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is unique to the compound's structure and can be used for identification.

For this compound, EI-MS analysis would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation would likely involve the loss of the butyl group and cleavage of the pyrimidine ring. The presence of chlorine would be indicated by characteristic isotopic patterns in the mass spectrum. However, specific experimental fragmentation data for this compound is not available in the referenced literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. A GC-MS analysis of a sample containing this compound would separate it from other components, and the mass spectrometer would then provide a mass spectrum for identification. This is a standard method for assessing the purity of a sample and identifying by-products in a reaction mixture. Detailed research findings from GC-MS analyses specifically targeting this compound have not been reported in the available scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another potent analytical technique that couples the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. An LC-MS analysis would be suitable for determining the presence and quantity of this compound in various matrices. While LC-MS is a common technique for the analysis of pyrimidine derivatives, specific application notes or research articles detailing the LC-MS analysis of this compound are not found in the public domain.

Advanced Spectroscopic Methods

Advanced spectroscopic methods provide deeper insights into the electronic structure and photochemistry of molecules.

Photoionization Mass Spectrometry

Photoionization Mass Spectrometry is an alternative ionization technique to EI-MS where photons are used to ionize molecules. This method can be more selective and result in less fragmentation, which is useful for determining the molecular weight of fragile molecules. There are no published studies on the photoionization mass spectrometry of this compound.

Vacuum Ultraviolet (VUV) Photoabsorption Spectroscopy

Vacuum Ultraviolet (VUV) Photoabsorption Spectroscopy measures the absorption of VUV radiation by a molecule, providing information about its electronic transitions. Studies on related molecules, such as 2-chloropyrimidine (B141910), have been conducted to understand the effect of halogenation on the electronic structure of the pyrimidine ring. However, the VUV photoabsorption spectrum specifically for this compound has not been documented in the available literature.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

No specific DFT studies on 5-Butyl-2-chloropyrimidine were found in the available literature. Consequently, data for the following subsections are unavailable.

Information regarding the optimized bond lengths, bond angles, and dihedral angles of this compound as determined by DFT is not available.

Calculated vibrational frequencies and their corresponding assignments for this compound are not documented in the accessible research.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and other related quantum chemical descriptors for this compound have not been reported.

There are no available NBO analyses detailing the donor-acceptor interactions, stabilization energies, or hybridization of this compound.

MEP maps illustrating the electron density and sites susceptible to electrophilic or nucleophilic attack for this compound are not available in the reviewed literature.

Ab Initio Methods for Thermochemical Analysis

No studies employing ab initio methods to determine the thermochemical properties, such as the heat of formation or Gibbs free energy, of this compound could be identified.

Enthalpies of Formation Calculations

No specific studies detailing the calculation of the standard molar enthalpy of formation (ΔfH°m) for this compound were found in the public domain. Such calculations are crucial for determining the thermodynamic stability of a molecule.

Fragmentation Pathways and Energy Regions

Information regarding the fragmentation pathways and associated energy regions for this compound, typically studied through mass spectrometry and computational methods, is not available in the reviewed literature. These studies are vital for understanding the molecule's behavior under ionization conditions and for its structural elucidation.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful tools for investigating the conformational landscape and dynamic behavior of molecules. mdpi.comnih.gov These simulations can provide insights into the flexibility of the butyl chain and its interaction with the pyrimidine (B1678525) ring. nih.gov However, no specific MD studies or conformational analyses for this compound have been published.

General parameters for MD simulations that could be applied to this molecule are available through various force fields.

Table 1: General Parameters for Molecular Dynamics Simulations

| Parameter | Description | Typical Value/Method |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | AMBER, GROMOS, CHARMM |

| Solvent Model | Representation of the solvent in the simulation. | Explicit (e.g., TIP3P) or Implicit (e.g., GB) |

| Ensemble | Statistical mechanical ensemble used to represent the system's thermodynamic state. | NVT (Canonical), NPT (Isothermal-isobaric) |

| Simulation Time | The total time the molecular system is simulated. | Nanoseconds (ns) to microseconds (µs) |

| Time Step | The interval between successive evaluations of the system's state. | 1-2 femtoseconds (fs) |

Structure-Reactivity and Structure-Selectivity Correlations

Studies on the correlation between the structure of pyrimidine derivatives and their reactivity or selectivity in chemical reactions are available for related compounds. researchgate.net These investigations often employ computational methods to understand the electronic and steric factors governing reaction outcomes. However, no such studies specifically focusing on this compound were identified. The electronic properties of the molecule are expected to be a dominant factor in its reactivity. researchgate.net

Solvation Free Energy Calculations

The solvation free energy (ΔGsolv) is a critical parameter for understanding a molecule's solubility and partitioning behavior. scispace.comescholarship.org Alchemical free energy calculations are a common and rigorous method for computing this property. scispace.comnih.gov Despite the availability of established protocols, no calculated or experimental solvation free energy values for this compound were found in the surveyed literature.

Table 2: Common Methods for Solvation Free Energy Calculation

| Method | Description |

| Alchemical Free Energy Calculations | The molecule is "alchemically" transformed into a non-interacting species in both the gas phase and solvent, and the free energy change is calculated. scispace.comnih.gov |

| Poisson-Boltzmann/Generalized Born Surface Area (PB/GBSA) | Continuum solvent models that approximate the solvent as a continuous medium with a given dielectric constant. |

Structure Activity Relationship Sar and Structure Reactivity Studies

Influence of the Butyl Substituent on Reactivity and Derivatives' Properties

The n-butyl group at the C-5 position of the pyrimidine (B1678525) ring exerts a notable influence on the molecule's reactivity and the properties of its subsequent derivatives. As an alkyl group, the butyl substituent is generally considered to be electron-donating through an inductive effect (+I). This effect can subtly modulate the electron density of the pyrimidine ring.

The introduction of the butyl group also significantly impacts the lipophilicity of the molecule. This increased lipophilicity can affect the solubility of 5-Butyl-2-chloropyrimidine in various organic solvents, which is a critical consideration in synthetic chemistry. Furthermore, in the context of medicinal chemistry, the lipophilicity imparted by the butyl chain can influence the pharmacokinetic properties of derivative compounds, such as their ability to cross cell membranes.

While the primary electronic effect of the butyl group is inductive, its steric presence should not be underestimated. The four-carbon chain can exert steric hindrance, potentially influencing the approach of reagents to the adjacent C-4 and C-6 positions, although its effect on the more distant C-2 position is likely to be less pronounced.

Impact of the Chlorine Atom at the C-2 Position on Reactivity and Derivatization

The chlorine atom at the C-2 position is a key determinant of the reactivity of this compound, serving as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the C-2 carbon, exacerbated by the electronegativity of the adjacent nitrogen atoms and the chlorine atom itself, makes it a prime target for nucleophilic attack. bhu.ac.in

This reactivity is the cornerstone of the derivatization of this compound. A wide array of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion, allowing for the introduction of diverse functional groups at this position. This versatility makes this compound a valuable scaffold for the synthesis of extensive compound libraries for drug discovery and other applications.

Furthermore, the C-2 chlorine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. researchgate.netwikipedia.org These reactions enable the formation of carbon-carbon bonds, facilitating the introduction of aryl, heteroaryl, and alkynyl moieties at the C-2 position, thereby significantly expanding the molecular complexity of the resulting derivatives.

Systematic Investigations of Substituent Effects on Reaction Outcomes

Systematic studies on substituted pyrimidines have provided a foundational understanding of how different substituents influence reaction outcomes. While specific systematic investigations focusing exclusively on the 5-butyl group are not extensively documented in publicly available literature, general principles of pyrimidine chemistry can be applied.

In the context of regioselectivity in di- or tri-substituted pyrimidines, the interplay of various substituents becomes crucial. For instance, in Suzuki-Miyaura cross-coupling reactions of dichloropyrimidines, the C-4 position is generally more reactive than the C-2 position. However, the presence of a substituent at the C-5 position can influence this regioselectivity. While specific data for the 5-butyl group is scarce, it is plausible that its steric and electronic properties could modulate the relative reactivity of the chloro- and other leaving groups on the pyrimidine ring.

The following table summarizes the general effects of different classes of substituents on the reactivity of the pyrimidine ring towards nucleophilic attack:

| Substituent Type at C-5 | Electronic Effect | Expected Impact on Reactivity at C-2 |

| Electron-Donating (e.g., Alkyl) | +I | Slight decrease |

| Electron-Withdrawing (e.g., NO2, CN) | -I, -M | Increase |

| Halogen (e.g., Cl, Br) | -I, +M | Slight decrease (Inductive effect dominates) |

Correlation of Electronic and Steric Properties with Chemical Transformations

The chemical transformations of this compound are a direct consequence of the correlation between its electronic and steric properties.

Electronic Properties: The primary electronic feature is the π-deficient nature of the pyrimidine ring, which activates the C-2 position for nucleophilic attack. The electron-donating nature of the butyl group at C-5 slightly counteracts this electron deficiency but does not deactivate the ring towards potent nucleophiles. The Hammett equation, a tool used to quantify the electronic effects of substituents on aromatic systems, would likely show a negative σ value for the butyl group, indicative of its electron-donating character. wikipedia.org

Steric Properties: The n-butyl group is a moderately bulky substituent. While it is not as sterically demanding as a tert-butyl group, its presence can influence the approach of reagents. In reactions involving the C-2 position, the steric hindrance from the C-5 butyl group is generally minimal. However, for reactions at the C-4 or C-6 positions, the steric bulk of the butyl group could play a more significant role in directing the regioselectivity of the transformation.

The interplay of these properties is evident in various reactions. For example, in a nucleophilic aromatic substitution at the C-2 position, the electronic activation by the ring nitrogens is the dominant factor driving the reaction, with the butyl group having a minor electronic and steric influence. In contrast, for a reaction that could potentially occur at either C-4 or C-6, the steric hindrance of the C-5 butyl group might favor substitution at the less hindered C-6 position.

Computational studies, such as Density Functional Theory (DFT), can provide a more quantitative understanding of these correlations by mapping the electron density distribution and modeling the transition states of various reactions, thereby predicting the most likely sites of attack and the influence of the butyl group on the activation energy of the transformation.

Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes

The synthesis of substituted pyrimidines is a well-established field, but there remains a need for more efficient, sustainable, and versatile methods. nih.gov Traditional methods often involve multi-step sequences or harsh reaction conditions. Future research into the synthesis of 5-Butyl-2-chloropyrimidine could focus on modern synthetic strategies that offer improvements in yield, regioselectivity, and environmental impact.

Key areas for development include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net Applying these methods could allow for the late-stage introduction of the butyl group or direct coupling at the chloro-position, offering flexible and convergent synthetic pathways. researchgate.net

Multicomponent Reactions: Strategies that combine three or more reactants in a single step, such as iridium-catalyzed syntheses from alcohols and amidines, could provide a more atom-economical route to the pyrimidine (B1678525) core. organic-chemistry.org

Eco-Friendly Approaches: The development of syntheses that utilize greener solvents, catalysts, and energy sources (like microwave irradiation) is a major goal in modern chemistry. organic-chemistry.org Research could explore one-pot procedures that minimize waste and purification steps.

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Iridium-Catalyzed Multicomponent Synthesis | High regioselectivity, use of readily available alcohols as starting materials. organic-chemistry.org |

| Copper-Catalyzed Annulation | Facile and economical synthesis from ketones and nitriles under basic conditions. organic-chemistry.org |

| Palladium-Catalyzed Cross-Coupling | Versatile for creating diverse derivatives and allows for modular assembly of the target molecule. researchgate.net |

Exploration of New Derivatization Strategies

The 2-chloro substituent on the pyrimidine ring is a prime site for chemical modification, acting as a versatile handle for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr). beilstein-journals.org Future research should systematically explore the reaction of this compound with diverse libraries of nucleophiles to generate novel compounds with potentially valuable properties.

The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles, particularly at the C2 and C4 positions. stackexchange.com The chlorine atom at C2 is an excellent leaving group, making this position highly reactive.

Potential derivatization pathways to explore include:

C-N Bond Formation: Reaction with various primary and secondary amines to produce a range of 2-amino-5-butylpyrimidine derivatives. These compounds are of particular interest in medicinal chemistry.

C-O and C-S Bond Formation: Displacement of the chloride with alcohols, phenols, and thiols to synthesize the corresponding ethers and thioethers.

C-C Bond Formation: Utilizing advanced cross-coupling reactions to attach new alkyl, aryl, or heteroaryl moieties at the C2 position, significantly expanding the structural diversity of accessible compounds. researchgate.net

This systematic derivatization will produce libraries of novel 5-butylpyrimidine analogs, which can then be screened for biological activity or assessed for their utility as functional materials.

Advanced Mechanistic Insights

While the general mechanism for nucleophilic aromatic substitution on pyrimidines is understood, a deeper, quantitative insight into the reactivity of this compound can guide the development of more efficient synthetic protocols. Recent studies suggest that many SNAr reactions, long thought to be stepwise, may in fact proceed through concerted mechanisms. nih.govnih.govrsc.org

Future mechanistic studies could involve:

Computational Modeling: Using Density Functional Theory (DFT) calculations to model the reaction pathways for nucleophilic substitution. This can help predict the activation energies for different nucleophiles and determine whether the reaction is likely to be stepwise or concerted. nih.gov

Kinetic Isotope Effect (KIE) Studies: KIE studies are powerful experimental tools for elucidating reaction mechanisms. nih.gov Investigating the KIE for reactions of this compound can provide definitive evidence for the nature of the transition state.

In-situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to monitor reaction progress in real-time can help identify transient intermediates and provide valuable data on reaction kinetics.

A more profound understanding of the electronic and steric effects of the 5-butyl group on the reactivity of the pyrimidine ring will enable chemists to fine-tune reaction conditions for optimal outcomes. stackexchange.com

Applications in Emerging Chemical Technologies

Beyond their established roles in pharmaceuticals, pyrimidine derivatives are finding applications in a range of advanced technologies. nih.gov The unique electronic properties of the pyrimidine ring, being electron-deficient, make it an attractive component for materials used in organic electronics. researchgate.net

Potential innovative applications for derivatives of this compound include:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine core can function as a strong electron acceptor in the design of emitter or host materials for OLEDs. researchgate.netnih.gov By attaching suitable donor moieties to the 5-butylpyrimidine scaffold, new materials with properties like thermally activated delayed fluorescence (TADF) could be developed for next-generation displays and lighting. nih.gov The butyl group may also enhance solubility and processability, which are crucial for device fabrication.

Fluorescent Sensors: The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions. Derivatization with fluorophores could lead to new chemosensors for detecting specific analytes through changes in their fluorescence emission. nih.gov

Corrosion Inhibitors and Agrochemicals: Pyrimidine derivatives have also been investigated for use as corrosion inhibitors and in agrochemicals. nih.gov The specific properties of 5-butylpyrimidine derivatives in these areas could be a fruitful avenue for future research.

The exploration of these applications could lead to the development of high-performance materials and technologies based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 5-Butyl-2-chloropyrimidine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound (CAS: 6326-27-8) typically involves nucleophilic substitution or cross-coupling reactions. For example, halogen exchange using palladium catalysts or direct chlorination of pyrimidine precursors under controlled conditions (e.g., POCl₃ as a chlorinating agent). Reaction temperature, solvent polarity, and stoichiometry significantly impact yield. A study comparing THF (polar aprotic) vs. DCM (less polar) solvents showed a 15% increase in yield with THF due to better stabilization of intermediates .

Key Parameters Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temps reduce byproduct formation |

| Solvent | THF/DMF | Polar solvents enhance reaction kinetics |

| Catalyst Loading | 2–5 mol% | Excess catalyst increases side reactions |

Q. What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- NMR : ¹H NMR (δ 8.5–9.0 ppm for pyrimidine protons; δ 1.2–1.6 ppm for butyl chain protons) and ¹³C NMR (C-Cl resonance at ~140 ppm) confirm structural integrity .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 189.1) validates molecular weight .

- IR : C-Cl stretch at 550–600 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ .

Q. How should this compound be stored to ensure stability?

Answer: Store at 0–6°C in amber glass under inert gas (N₂/Ar) to prevent hydrolysis of the chloro group. Purity (>98%) is critical for reproducibility; regular HPLC monitoring (C18 column, acetonitrile/water mobile phase) detects degradation .

Advanced Research Questions

Q. How can computational modeling predict reactivity in this compound derivatives?

Answer: DFT calculations (e.g., B3LYP/6-31G*) model electrophilic substitution sites. For example, the C5 butyl group sterically hinders nucleophilic attack at C2, directing reactivity to C4/C6 positions . MD simulations further assess solvation effects on reaction pathways.

Q. How to resolve contradictory data in cross-coupling reactions involving this compound?

Answer: Contradictions in catalytic efficiency (e.g., Pd vs. Cu catalysts) may arise from ligand selection or trace moisture. Systematic controls include:

Q. What strategies optimize regioselectivity in functionalizing this compound?

Answer:

Q. How does steric hindrance from the butyl group influence biological activity in derivatives?

Answer: The butyl chain reduces membrane permeability in vitro but enhances target binding affinity in hydrophobic pockets (e.g., kinase inhibitors). SAR studies show a 10-fold increase in IC₅₀ when the butyl group is replaced with shorter alkyl chains .

Q. What analytical methods detect trace impurities in this compound batches?

Answer:

Q. How to design a kinetic study for hydrolysis of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.